molecular formula C8H16ClNO3 B6245486 6-amino-3,3-dimethyl-5-oxohexanoic acid hydrochloride CAS No. 2408969-95-7

6-amino-3,3-dimethyl-5-oxohexanoic acid hydrochloride

Cat. No.: B6245486
CAS No.: 2408969-95-7
M. Wt: 209.7
InChI Key:
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Description

6-Amino-3,3-dimethyl-5-oxohexanoic acid hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl It is a derivative of hexanoic acid, featuring an amino group at the 6th position, a dimethyl group at the 3rd position, and a keto group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-3,3-dimethyl-5-oxohexanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,3-dimethyl-5-oxohexanoic acid.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The keto group at the 5th position can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can also be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at the 6th position can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

6-Amino-3,3-dimethyl-5-oxohexanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-amino-3,3-dimethyl-5-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the keto group can participate in various chemical reactions. These interactions can modulate biochemical pathways and exert biological effects.

Comparison with Similar Compounds

    6-Amino-5-oxohexanoic acid hydrochloride: Lacks the dimethyl groups at the 3rd position.

    3,3-Dimethyl-5-oxohexanoic acid: Lacks the amino group at the 6th position.

    6-Amino-3,3-dimethylhexanoic acid: Lacks the keto group at the 5th position.

Uniqueness: 6-Amino-3,3-dimethyl-5-oxohexanoic acid hydrochloride is unique due to the presence of both the amino and keto groups, as well as the dimethyl substitution at the 3rd position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2408969-95-7

Molecular Formula

C8H16ClNO3

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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